molecular formula C10H11NO5 B189326 Methyl 3-methoxy-4-methyl-2-nitrobenzoate CAS No. 128450-32-8

Methyl 3-methoxy-4-methyl-2-nitrobenzoate

Cat. No.: B189326
CAS No.: 128450-32-8
M. Wt: 225.2 g/mol
InChI Key: QAXKCCPPMGTAHL-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-methyl-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

128450-32-8

Molecular Formula

C10H11NO5

Molecular Weight

225.2 g/mol

IUPAC Name

methyl 3-methoxy-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-6-4-5-7(10(12)16-3)8(11(13)14)9(6)15-2/h4-5H,1-3H3

InChI Key

QAXKCCPPMGTAHL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-4-methyl-2-nitrobenzoic acid (365 g, 1.85 mol) in DMF (3280 mL) were added K2CO3 (524.4 g, 3.80 mol) and MeI (788 g, 5.55 mol) in one portion. Then the reaction mixture was stirred at room temperature overnight. TLC(CH2Cl2/MeOH=3:1) indicated the reaction was complete. Water (9 L) was added to the reaction mixture and the mixture was extracted with EtOAc (3 L×2). The combined organic layers were washed with 1 N aq. NaOH (1 L×2) and brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound (395 g, 94.7%) as a light yellow solid.
Quantity
365 g
Type
reactant
Reaction Step One
Name
Quantity
524.4 g
Type
reactant
Reaction Step One
Name
Quantity
788 g
Type
reactant
Reaction Step One
Name
Quantity
3280 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three
Yield
94.7%

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